molecular formula C5H10FN B1472486 [1-(Fluoromethyl)cyclopropyl]methanamine CAS No. 1550947-28-8

[1-(Fluoromethyl)cyclopropyl]methanamine

Cat. No.: B1472486
CAS No.: 1550947-28-8
M. Wt: 103.14 g/mol
InChI Key: SEGLGKJDVQQUQU-UHFFFAOYSA-N
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Description

[1-(Fluoromethyl)cyclopropyl]methanamine: is an organic compound with the molecular formula C5H10FN. . The compound features a cyclopropyl ring substituted with a fluoromethyl group and an amine group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Fluoromethyl)cyclopropyl]methanamine typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via a nucleophilic substitution reaction using a fluoromethylating agent.

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that optimize yield and purity. These processes often include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Catalytic Reactions: Catalysts are used to enhance reaction rates and selectivity, reducing the need for harsh reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Fluoromethyl)cyclopropyl]methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced products, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation Products: Oxides or hydroxylated derivatives.

    Reduction Products: Reduced amines or hydrocarbons.

    Substitution Products: Substituted amines or other functionalized derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [1-(Fluoromethyl)cyclopropyl]methanamine is used as a building block in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound is used in studies to understand the effects of fluorinated compounds on biological systems.

Medicine:

    Drug Development: It serves as a precursor or intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry:

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which [1-(Fluoromethyl)cyclopropyl]methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, leading to desired biological or chemical effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

  • [1-(Chloromethyl)cyclopropyl]methanamine
  • [1-(Bromomethyl)cyclopropyl]methanamine
  • [1-(Hydroxymethyl)cyclopropyl]methanamine

Comparison:

  • Uniqueness: The presence of the fluoromethyl group in [1-(Fluoromethyl)cyclopropyl]methanamine imparts unique chemical properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and hydroxy analogs.
  • Reactivity: The fluoromethyl group can influence the reactivity of the compound, making it more or less reactive in certain chemical reactions compared to its analogs.

Properties

IUPAC Name

[1-(fluoromethyl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN/c6-3-5(4-7)1-2-5/h1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGLGKJDVQQUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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